N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science . The unique structure of this compound, which includes an adamantane moiety, a thiadiazole ring, and a fluorobenzamide group, contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
Similar adamantane-1,3,4-thiadiazole hybrid derivatives have been known for their diverse applications in the medical field . They represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Mode of Action
The structures of similar adamantane-1,3,4-thiadiazole hybrid derivatives revealed that the orientation of the amino group is different in non-halogenated structures . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach .
Biochemical Pathways
1,3,4-thiadiazole derivatives have long been known for their diverse applications in various fields, including medical, agricultural, and material science fields . They are known to modulate various biological pathways.
Result of Action
Similar compounds have been synthesized and their crystal structures have been determined . The relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions .
Action Environment
The structures of similar compounds show isostructural behavior with 1d supramolecular constructs . The N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions . The H–H bonding showed a closed shell in nature and played significant roles in the stabilization of these crystal structures .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide typically involves multiple steps. The process begins with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole analogues . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets . In material science, its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity . Additionally, it has applications in agriculture as a potential pesticide or herbicide .
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide can be compared with other 1,3,4-thiadiazole derivatives, such as N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine and N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine . These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties. The presence of the benzyl and fluorobenzamide groups in this compound makes it unique and may enhance its potency and selectivity in certain applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS/c27-22-8-4-7-21(12-22)23(31)30(16-17-5-2-1-3-6-17)25-29-28-24(32-25)26-13-18-9-19(14-26)11-20(10-18)15-26/h1-8,12,18-20H,9-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRIZSBSVPTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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